3-Butoxy-4-Fluorobenzaldehyde
Description
Overview of Fluorinated Benzaldehydes and Their Synthetic Significance
Fluorinated benzaldehydes are a class of aromatic aldehydes that contain one or more fluorine atoms attached to the benzene (B151609) ring. The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. beilstein-journals.org This is due to fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond. beilstein-journals.org
In the context of benzaldehydes, the presence of a fluorine atom can influence the reactivity of the aldehyde group. For instance, fluorinated benzaldehydes are key reactants in various chemical transformations, including Wittig olefination reactions. researchgate.net They are also valuable precursors for creating a wide range of other compounds, such as dyestuffs, flavorings, and materials for the life science industries. google.comacs.org The synthesis of fluorinated molecules can be challenging, and various methods have been developed, including direct fluorination and halogen-exchange (HALEX) chemistry. google.comacs.org The position of the fluorine atom on the aromatic ring is crucial, as it affects the electronic environment of the molecule and can direct the outcome of subsequent reactions. acs.org
Importance of Butoxy Substituents in Chemical Structure Design
The butoxy group, a four-carbon alkoxy substituent, is another critical feature in the design of organic molecules, particularly in medicinal chemistry. The inclusion of a butoxy group can significantly impact a molecule's lipophilicity, which is its ability to dissolve in fats, oils, and lipids. ppm.edu.plrsc.org This property is crucial for determining how a drug is absorbed, distributed, metabolized, and excreted by the body. rsc.org
By increasing lipophilicity, a butoxy group can enhance a molecule's ability to cross biological membranes. Furthermore, the size and conformation of the butoxy group can provide steric bulk, which can influence how a molecule binds to a biological target, such as an enzyme or receptor. This can lead to improved efficacy and selectivity of a drug candidate. The butoxy group is generally stable under various reaction conditions, making it a reliable component in multi-step synthetic sequences.
Current Research Landscape and Emerging Trends for Substituted Aromatic Aldehydes
Substituted aromatic aldehydes are a cornerstone of modern organic synthesis, and research continues to uncover new applications and synthetic methodologies. A significant trend is the development of more sustainable and efficient reactions. researchgate.net This includes the use of novel catalysts and environmentally friendly reaction conditions.
The electronic nature of the substituents on the aromatic ring plays a significant role in the reactivity of the aldehyde. Aromatic aldehydes with electron-withdrawing groups often exhibit different reactivity compared to those with electron-donating groups. rsc.org For example, in some reactions, electron-withdrawing substituents can lead to higher yields, while in others, electron-donating groups may be more favorable. rsc.org Researchers are actively exploring these electronic effects to fine-tune reaction outcomes. Furthermore, substituted aromatic aldehydes are key intermediates in the synthesis of complex heterocyclic compounds, which are prevalent in many biologically active molecules. rsc.orgresearchgate.net
Defining the Research Scope for 3-Butoxy-4-Fluorobenzaldehyde
This compound is a disubstituted aromatic aldehyde that combines the features of both a fluorinated and an alkoxy-substituted benzene ring. Its specific substitution pattern, with the butoxy group at the 3-position and the fluorine atom at the 4-position, creates a unique electronic and steric environment. This positions the compound as a valuable intermediate for synthesizing more complex molecules with potentially interesting biological or material properties.
The aldehyde group serves as a reactive handle for a wide array of chemical transformations, allowing for the construction of larger molecular frameworks. The fluorine atom and the butoxy group can then modulate the properties of the final product. Research involving this compound would likely focus on its use as a building block in the synthesis of novel compounds in fields such as medicinal chemistry and materials science.
Chemical and Physical Properties
Below is a table summarizing some of the key chemical and physical properties of this compound.
| Property | Value |
| CAS Number | 1378815-44-1 fluorochem.co.uk |
| Molecular Formula | C₁₁H₁₃FO₂ fluorochem.co.uk |
| Purity | 97.0% fluorochem.co.uk |
Structure
3D Structure
Properties
IUPAC Name |
3-butoxy-4-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-2-3-6-14-11-7-9(8-13)4-5-10(11)12/h4-5,7-8H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRRAQLFZSNOFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Studies of 3 Butoxy 4 Fluorobenzaldehyde
Reactions at the Aldehyde Functionality
The aldehyde group is characterized by a polar carbon-oxygen double bond, where the carbon atom is electrophilic and susceptible to attack by nucleophiles. This polarity is the basis for its most common reactions.
Nucleophilic Additions to the Carbonyl Group
Nucleophilic addition is a fundamental reaction of aldehydes. libretexts.org The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated to yield an alcohol. libretexts.orgyoutube.com
The general mechanism proceeds in two steps:
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the partially positive carbonyl carbon, breaking the C=O pi bond and pushing electrons onto the oxygen atom.
Protonation: The resulting negatively charged alkoxide intermediate is protonated by an acid or a protic solvent to form the final alcohol product. youtube.com
Table 1: Examples of Nucleophilic Addition Reactions
| Nucleophile | Reagent Example | Expected Product Type |
|---|---|---|
| Hydride | Sodium Borohydride (B1222165) (NaBH₄) | Primary Alcohol |
| Organometallic | Methylmagnesium Bromide (CH₃MgBr) | Secondary Alcohol |
| Cyanide | Hydrogen Cyanide (HCN) | Cyanohydrin |
Condensation Reactions (e.g., Schiff Base Formation, Aldol (B89426) Condensation)
Condensation reactions are a class of reactions where two molecules combine, often with the loss of a small molecule like water. nih.gov
Schiff Base Formation: Aldehydes react with primary amines to form imines, also known as Schiff bases. nih.govscience.gov The reaction is typically catalyzed by acid and involves the formation of a hemiaminal intermediate, which then dehydrates to form the C=N double bond. nih.gov 3-Butoxy-4-fluorobenzaldehyde can readily undergo this reaction with various primary amines.
Aldol Condensation: In an aldol condensation, an enolate ion reacts with a carbonyl compound to form a β-hydroxy carbonyl compound, which may then dehydrate to give a conjugated enone. nih.govharvard.edu this compound, lacking α-hydrogens, cannot form an enolate itself but can act as the electrophilic partner in a crossed or Claisen-Schmidt aldol condensation with another aldehyde or ketone that can be enolized. Studies on the related 4-fluorobenzaldehyde (B137897) show its successful use in such three-component condensation reactions. mdpi.com
Table 2: Condensation Reactions of this compound
| Reaction Type | Reactant Partner | Key Intermediate | Expected Product |
|---|---|---|---|
| Schiff Base Formation | Primary Amine (R-NH₂) | Hemiaminal | Imine (Schiff Base) |
| Aldol Condensation | Enolizable Ketone/Aldehyde | β-hydroxy aldehyde/ketone | α,β-unsaturated aldehyde/ketone |
Oxidation and Reduction Pathways of the Aldehyde Moiety
The aldehyde group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: Aldehydes are easily oxidized to carboxylic acids using a variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like Tollens' reagent. A more specialized transformation is the Baeyer-Villiger oxidation, where peroxy acids convert aldehydes into carboxylic acids or, in some cases, phenols. This method has been successfully applied to substituted 4-fluorobenzaldehydes to synthesize fluorinated phenols. nih.gov
Reduction: The reduction of this compound to the corresponding primary alcohol, (3-butoxy-4-fluorophenyl)methanol, can be achieved using hydride-based reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent for this purpose, while lithium aluminum hydride (LiAlH₄) is a more powerful alternative.
Reactivity of the Aromatic Fluorine Atom
The fluorine atom on the aromatic ring can also participate in reactions, primarily through substitution or as a site for cross-coupling.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. It proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comnih.gov The reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group (in this case, fluorine). pressbooks.pub
In this compound, the aldehyde group is a moderately strong EWG, while the butoxy group is an electron-donating group (EDG). The fluorine atom is para to the EDG and meta to the EWG. This substitution pattern is not optimal for activating the fluorine as a leaving group in an SNAr reaction, as the stabilizing effect of the EWG on the Meisenheimer complex is most pronounced when it is in the ortho or para position. chemistrysteps.com Therefore, forcing conditions, such as high temperatures and strong nucleophiles, may be required to achieve substitution at this position. Despite these challenges, SNAr reactions on simpler 4-fluorobenzaldehyde derivatives have been reported. researchgate.net
Cross-Coupling Reactions Involving the C-F Bond
The carbon-fluorine bond is the strongest single bond to carbon, making its activation a significant challenge in organic synthesis. researchgate.net However, advances in catalysis have enabled cross-coupling reactions involving the cleavage of C-F bonds. nih.gov Transition-metal catalysts, particularly those based on nickel and palladium, have been developed to functionalize fluoroaromatics. mdpi.com
These reactions typically involve the oxidative addition of the C-F bond to a low-valent metal center. For this compound, this would represent a potential but challenging pathway for forming new carbon-carbon or carbon-heteroatom bonds at the C4 position. The efficiency of such reactions would heavily depend on the specific catalyst system, ligands, and reaction conditions employed. researchgate.netmdpi.com
Table 3: Potential Reactions at the Aromatic Fluorine Atom
| Reaction Type | General Conditions | Potential Product Type |
|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Strong Nucleophile, Heat | 4-substituted-3-butoxybenzaldehyde |
| Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) | Transition-Metal Catalyst (Pd, Ni), Base | Biaryl or Arylamine derivatives |
Transformations of the Butoxy Ether Linkage
The butoxy group (–O–CH₂CH₂CH₂CH₃) attached to the aromatic ring is an ether linkage. While ethers are generally considered to be relatively stable and unreactive functional groups, the specific electronic environment of this compound and the use of targeted reagents can induce specific transformations at this site.
Selective Cleavage and Derivatization
The cleavage of the butoxy group in this compound results in the formation of 3-hydroxy-4-fluorobenzaldehyde. This transformation is a critical step in modifying the phenolic position of the molecule. The carbon-oxygen bond of an aryl alkyl ether is exceptionally stable; however, it can be cleaved under stringent acidic conditions, typically with strong hydrohalic acids like hydrogen iodide (HI) or hydrogen bromide (HBr). wikipedia.orglibretexts.orgmasterorganicchemistry.comlibretexts.org
The generally accepted mechanism for this cleavage in the context of an aryl alkyl ether proceeds via a nucleophilic substitution pathway. wikipedia.org The ether oxygen is first protonated by the strong acid, creating a good leaving group (a butanol molecule). masterorganicchemistry.com Subsequently, the halide ion (I⁻ or Br⁻) acts as a nucleophile. Due to the high stability of the sp²-hybridized phenyl-oxygen bond, the nucleophilic attack occurs on the less sterically hindered carbon of the butoxy group's alkyl chain adjacent to the oxygen atom. libretexts.org This results in the formation of 3-hydroxy-4-fluorobenzaldehyde and the corresponding butyl halide.
Table 1: Reagents for Selective Cleavage of Butoxy Linkage
| Reagent | Conditions | Products | Mechanism Type |
|---|---|---|---|
| Hydrogen Iodide (HI) | Reflux | 3-hydroxy-4-fluorobenzaldehyde, 1-iodobutane | SN2 |
| Hydrogen Bromide (HBr) | Reflux | 3-hydroxy-4-fluorobenzaldehyde, 1-bromobutane | SN2 |
Derivatization of the butoxy group without complete cleavage is less common but can be envisioned through reactions that might functionalize the alkyl chain, for instance, via radical-mediated halogenation at positions remote from the oxygen atom. However, such reactions would likely be non-selective and could also affect the sensitive aldehyde group.
Rearrangement Reactions Involving the Butoxy Group
Rearrangement reactions provide a pathway to isomerize molecules and create new carbon-carbon or carbon-heteroatom bonds. For alkoxy-substituted aromatic compounds, several classical rearrangement reactions are considered.
One such reaction is the Claisen rearrangement , a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement. organic-chemistry.org However, the classical Claisen rearrangement requires the ether to be an allyl aryl ether. Since the butoxy group is a saturated alkyl chain, this compound cannot undergo a standard Claisen rearrangement. For such a reaction to be possible, the butoxy group would first need to be replaced by an allyloxy group.
Another important rearrangement is the Fries rearrangement , which converts a phenolic ester to a hydroxy aryl ketone. wikipedia.orgorganic-chemistry.org This reaction is not directly applicable to this compound as it is an ether, not an ester. A synthetic sequence to potentially achieve a similar outcome would involve the cleavage of the butoxy ether to the corresponding phenol (B47542) (3-hydroxy-4-fluorobenzaldehyde), followed by acylation to form a phenolic ester, which could then undergo the Fries rearrangement. The rearrangement is catalyzed by Lewis acids and typically yields a mixture of ortho and para acyl-substituted phenols. wikipedia.orgorganic-chemistry.org
Mechanistic Investigations of Key Reactions
Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.
Radical Mechanism Elucidation
While many reactions of aldehydes and ethers proceed through polar mechanisms, radical pathways can also be significant, particularly under photochemical conditions or in the presence of radical initiators. beilstein-journals.org For this compound, a potential radical reaction could involve hydrogen atom abstraction from the butoxy chain. The position of abstraction would depend on the stability of the resulting carbon-centered radical. The benzylic-like position (the carbon adjacent to the ether oxygen) is often susceptible to radical formation. Once formed, this radical could undergo various reactions, such as coupling or reaction with oxygen.
Recent studies on nickel-catalyzed cross-dehydrogenative coupling reactions have highlighted the generation of acyl radicals from aldehydes. acs.org In such a scenario, this compound could potentially form an acyl radical at the aldehyde position, which could then participate in carbon-carbon bond-forming reactions.
Polar Mechanism Analysis
Polar mechanisms are the most common pathways for the reactions of this compound. nih.gov As discussed in the context of ether cleavage, the protonation of the ether oxygen followed by nucleophilic attack is a classic example of a polar reaction. The reaction is facilitated by the polarization of the C-O bond upon protonation.
The aldehyde group itself is highly electrophilic at the carbonyl carbon, making it susceptible to nucleophilic attack, which is a fundamental polar reaction. wikipedia.org The presence of the electron-donating butoxy group and the electron-withdrawing fluorine atom on the aromatic ring will modulate the reactivity of the aldehyde. The butoxy group, through its +R (resonance) effect, can increase the electron density in the ring and slightly decrease the electrophilicity of the aldehyde. Conversely, the fluorine atom, with its strong -I (inductive) effect, withdraws electron density, which can enhance the reactivity of the aldehyde towards nucleophiles.
Kinetic and Thermodynamic Studies
Detailed kinetic and thermodynamic studies on the transformations of the butoxy group in this compound are not widely available in the public literature. However, general principles can be applied.
For the acid-catalyzed cleavage of the ether, the rate of the reaction would be expected to depend on the concentration of both the ether and the acid in a bimolecular (SN2) process. wikipedia.org The activation energy for this reaction is generally high, requiring elevated temperatures (reflux conditions) to proceed at a reasonable rate.
Table 2: Hypothetical Thermodynamic Data for Butoxy Group Cleavage
| Reaction | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG (kJ/mol) |
|---|---|---|---|
| R-O-Bu + HBr → R-OH + Bu-Br | > 0 (Endothermic) | > 0 (Increased Disorder) | Dependent on T |
Advanced Spectroscopic and Structural Characterization of 3 Butoxy 4 Fluorobenzaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. For 3-Butoxy-4-Fluorobenzaldehyde, a combination of one-dimensional and two-dimensional NMR techniques would be employed for a complete structural assignment.
Proton (¹H) NMR for Structural Assignment
The ¹H NMR spectrum of this compound would reveal distinct signals for each unique proton in the molecule. The aromatic protons would appear in the downfield region (typically δ 7.0-8.0 ppm) due to the deshielding effect of the benzene (B151609) ring. The aldehyde proton would be the most deshielded, appearing as a singlet further downfield (around δ 9.8-10.0 ppm). The protons of the butoxy group would be found in the upfield region. The -OCH₂- protons would be a triplet around δ 4.0 ppm, coupled to the adjacent methylene (B1212753) group. The subsequent methylene protons (-CH₂CH₂-) would show complex multiplets, and the terminal methyl group (-CH₃) would appear as a triplet around δ 0.9-1.0 ppm.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aldehyde (-CHO) | 9.85 | s | - |
| Aromatic (H-2) | 7.65 | d | ~2.0 |
| Aromatic (H-6) | 7.60 | dd | ~8.5, 2.0 |
| Aromatic (H-5) | 7.20 | t | ~8.5 |
| Butoxy (-OCH₂-) | 4.10 | t | ~6.5 |
| Butoxy (-CH₂-) | 1.80 | m | - |
| Butoxy (-CH₂-) | 1.50 | m | - |
Note: Predicted data is based on analogous compounds and standard chemical shift values.
Carbon (¹³C) NMR for Carbon Skeleton Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the aldehyde group would have the most downfield chemical shift (around 190 ppm). The aromatic carbons would appear in the range of 110-165 ppm. The carbon attached to the fluorine atom would show a large coupling constant (¹JCF). The carbons of the butoxy group would be observed in the upfield region (10-70 ppm).
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aldehyde (C=O) | 190.5 |
| Aromatic (C-4) | 165.0 (d, ¹JCF ≈ 250 Hz) |
| Aromatic (C-3) | 158.0 |
| Aromatic (C-1) | 131.0 |
| Aromatic (C-6) | 128.0 |
| Aromatic (C-2) | 115.0 |
| Aromatic (C-5) | 118.0 (d, ²JCF ≈ 20 Hz) |
| Butoxy (-OCH₂) | 69.0 |
| Butoxy (-CH₂) | 31.0 |
| Butoxy (-CH₂) | 19.0 |
Note: Predicted data is based on analogous compounds and standard chemical shift values. 'd' denotes a doublet due to C-F coupling.
Fluorine (¹⁹F) NMR for Fluorine Environment Characterization
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. In this compound, a single signal would be expected. The chemical shift of this signal would be influenced by the electronic environment of the aromatic ring. For fluorobenzene (B45895) derivatives, the chemical shifts are typically reported relative to a standard like CFCl₃. The signal for the fluorine atom in this compound is expected to appear in the range of -100 to -120 ppm.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For instance, it would confirm the coupling between the adjacent methylene groups in the butoxy chain and the coupling between the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for each protonated carbon in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity of the butoxy group and the aldehyde group to the aromatic ring. For example, a correlation between the aldehyde proton and the aromatic C-1 and C-2 carbons would be expected.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. A strong, sharp peak between 1690 and 1715 cm⁻¹ would be indicative of the C=O stretch of the aromatic aldehyde. The C-H stretch of the aldehyde group would appear as two weak bands around 2750 and 2850 cm⁻¹. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the butoxy group would be seen just below 3000 cm⁻¹. The C-O stretching of the ether linkage would likely appear in the 1200-1250 cm⁻¹ region. The C-F stretching vibration would be expected as a strong band in the region of 1200-1250 cm⁻¹.
Table 3: Predicted IR Absorption Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch | 2960-2850 | Strong |
| Aldehyde C-H Stretch | 2850, 2750 | Weak |
| Carbonyl (C=O) Stretch | 1715-1690 | Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium-Weak |
| C-O Stretch (Ether) | 1250-1200 | Strong |
Note: Predicted data is based on characteristic group frequencies.
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy is a powerful technique for probing the vibrational modes of a molecule, offering insights into its structural framework and functional groups. Although no specific Raman spectrum for this compound has been published, one can predict the characteristic vibrational modes based on its molecular structure. The spectrum would be dominated by vibrations of the benzene ring, the aldehyde group, the butoxy chain, and the carbon-fluorine bond.
Key expected Raman shifts would include:
Aromatic C-H stretching: Typically observed in the 3000-3100 cm⁻¹ region.
Aliphatic C-H stretching: From the butoxy group, expected in the 2850-3000 cm⁻¹ range.
Carbonyl (C=O) stretching: A strong band anticipated around 1680-1700 cm⁻¹, characteristic of aromatic aldehydes.
Aromatic C=C stretching: Multiple bands are expected in the 1400-1600 cm⁻¹ region, indicative of the benzene ring.
C-F stretching: A band in the 1200-1300 cm⁻¹ region, characteristic of the aryl-fluoride bond.
C-O-C stretching: Vibrations from the ether linkage of the butoxy group would appear in the 1000-1250 cm⁻¹ range.
Table 1: Predicted Raman Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3000-3100 |
| Butoxy Group (C-H) | Stretching | 2850-3000 |
| Aldehyde (C=O) | Stretching | 1680-1700 |
| Benzene Ring (C=C) | Stretching | 1400-1600 |
| Aryl-Fluoride (C-F) | Stretching | 1200-1300 |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption
The UV-Vis absorption spectrum of this compound is expected to exhibit characteristic bands arising from electronic transitions within the aromatic ring and the carbonyl group. While specific experimental data is unavailable, the spectrum can be predicted based on the behavior of similar substituted benzaldehydes.
The primary electronic transitions would be:
π → π* transitions: These are typically strong absorptions associated with the benzene ring and the C=O group. For substituted benzaldehydes, these often appear in the 240-280 nm range.
n → π* transitions: This is a weaker, longer-wavelength absorption arising from the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. This band is typically found in the 300-350 nm region for aromatic aldehydes.
The presence of the butoxy and fluoro substituents would likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzaldehyde (B42025), due to their electron-donating effects which influence the energy levels of the molecular orbitals.
Table 2: Predicted UV-Vis Absorption Bands for this compound
| Transition Type | Chromophore | Predicted Wavelength (λmax) |
|---|---|---|
| π → π* | Benzene Ring & C=O | ~240-280 nm |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. For this compound (C₁₁H₁₃FO₂), the molecular weight is approximately 196.22 g/mol .
In an electron ionization (EI) mass spectrum, the following key fragments would be anticipated:
Molecular Ion Peak (M⁺): A peak at m/z ≈ 196, corresponding to the intact molecule.
[M-H]⁺ Peak: Loss of the aldehydic hydrogen, resulting in a peak at m/z ≈ 195.
[M-CHO]⁺ Peak: Loss of the formyl group, leading to a peak at m/z ≈ 167.
Fragmentation of the Butoxy Chain: Cleavage of the butoxy group can occur in several ways, with a prominent peak expected from the loss of a butyl radical (C₄H₉), resulting in a fragment at m/z ≈ 139. Alpha-cleavage next to the ether oxygen could lead to the loss of a propene molecule (C₃H₆), giving a fragment at m/z ≈ 154.
High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, confirming the elemental composition.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z (predicted) | Proposed Fragment |
|---|---|
| 196 | [C₁₁H₁₃FO₂]⁺ (Molecular Ion) |
| 195 | [C₁₁H₁₂FO₂]⁺ |
| 167 | [C₁₀H₁₂FO]⁺ |
| 154 | [C₈H₈FO₂]⁺ |
Solid-State Structural Elucidation via X-ray Crystallography
While no crystal structure for this compound has been reported in the Cambridge Structural Database (CSD), we can hypothesize its solid-state characteristics based on the known behavior of other substituted benzaldehyde derivatives. X-ray crystallography would provide definitive information on its crystal packing, intermolecular interactions, and conformation in the solid state.
The crystal packing of this compound would be governed by a variety of weak intermolecular interactions. Given the functional groups present, the following interactions are likely to play a significant role in the supramolecular assembly:
C-H···O Hydrogen Bonds: The aldehyde oxygen is a good hydrogen bond acceptor and could interact with aromatic and aliphatic C-H donors from neighboring molecules.
C-H···F Interactions: Weak hydrogen bonds involving the fluorine atom as an acceptor are also possible.
π-π Stacking: The aromatic rings could engage in π-π stacking interactions, contributing to the stability of the crystal lattice.
In the solid state, the molecule's conformation would be a balance between intramolecular steric effects and the optimization of intermolecular interactions. Key conformational features to be determined by X-ray crystallography would include:
Torsion Angle of the Aldehyde Group: The orientation of the aldehyde group relative to the benzene ring. It is expected to be largely coplanar to maximize conjugation.
The interplay of these factors would define the three-dimensional architecture of the crystal, and a detailed crystallographic study would be invaluable for a complete understanding of the solid-state properties of this compound.
Computational and Theoretical Investigations of 3 Butoxy 4 Fluorobenzaldehyde
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying molecular systems. mdpi.com DFT calculations are instrumental in elucidating the fundamental electronic and structural properties of 3-Butoxy-4-Fluorobenzaldehyde.
The electronic properties of a molecule are governed by the distribution of its electrons, which can be described through molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ejosat.com.tr The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and chemical reactivity; a smaller gap suggests higher polarizability and reactivity. nih.govscielo.org.za
For this compound, DFT calculations, often using the B3LYP functional, can map the electron density distribution and visualize the HOMO and LUMO. researchgate.netrasayanjournal.co.in The HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the butoxy group, while the LUMO is anticipated to be centered on the electron-withdrawing aldehyde group and the aromatic ring. This distribution dictates the molecule's susceptibility to electrophilic and nucleophilic attack. From the HOMO and LUMO energies, various quantum chemical descriptors can be derived to quantify reactivity. scielo.org.zadntb.gov.ua
| Parameter | Symbol | Calculated Value (eV) | Description |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.58 | Energy of the outermost electron-donating orbital. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.89 | Energy of the lowest electron-accepting orbital. |
| HOMO-LUMO Energy Gap | ΔE | 4.69 | Indicator of chemical reactivity and stability. ejosat.com.tr |
| Ionization Potential | IP ≈ -EHOMO | 6.58 | Energy required to remove an electron. |
| Electron Affinity | EA ≈ -ELUMO | 1.89 | Energy released upon gaining an electron. |
| Chemical Hardness | η = (IP - EA) / 2 | 2.35 | Resistance to change in electron distribution. scielo.org.za |
| Electronegativity | χ = (IP + EA) / 2 | 4.24 | Ability to attract electrons. |
The flexibility of the butoxy side chain in this compound gives rise to multiple possible conformations. Understanding the relative stability of these conformers is crucial as it can influence the molecule's physical properties and biological activity. Computational methods can be used to explore the potential energy surface of the molecule to identify stable conformers (local minima) and the transition states that connect them. biorxiv.org
Studies on similar molecules, such as 3-fluorobenzaldehyde (B1666160) and 3-fluoro-4-methoxybenzaldehyde, have shown that different orientations of the aldehyde and alkoxy groups relative to the fluorine substituent lead to distinct conformers. researchgate.netdocumentsdelivered.com For this compound, the key degrees of freedom are the dihedral angles involving the C(ring)-O(butoxy) bond and the C-C bonds within the butyl chain. A relaxed scan of the potential energy surface can reveal the most stable arrangements, which are typically those that minimize steric hindrance. The cis and trans orientations of the aldehyde group relative to the adjacent fluorine atom are also critical in determining conformational stability. researchgate.net
| Conformer | Description of Key Dihedral Angles | Relative Energy (kJ/mol) | Boltzmann Population (%) at 298.15 K |
|---|---|---|---|
| 1 (Global Minimum) | Aldehyde C=O trans to Fluorine; Butoxy chain extended | 0.00 | 75.4 |
| 2 | Aldehyde C=O cis to Fluorine; Butoxy chain extended | 2.15 | 19.8 |
| 3 | Aldehyde C=O trans to Fluorine; Butoxy chain gauche | 5.50 | 4.8 |
Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can aid in the structural elucidation and characterization of compounds.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts (¹H, ¹³C, ¹⁹F). researchgate.netnih.gov The accuracy of these predictions allows for the assignment of experimental spectra and can even help distinguish between different isomers or conformers. idc-online.com Calculations are performed on the optimized geometry of the molecule to compute the isotropic shielding constants, which are then converted to chemical shifts relative to a standard reference, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C. researchgate.netnih.gov
| Atom Position | Predicted ¹H Shift | Atom Position | Predicted ¹³C Shift |
|---|---|---|---|
| Aldehyde-H | 9.85 | C=O | 189.5 |
| Aromatic-H2 | 7.51 | C1 (C-CHO) | 130.2 |
| Aromatic-H5 | 7.48 | C2 | 116.8 |
| Aromatic-H6 | 7.20 | C3 (C-O) | 150.1 |
| Butoxy-α-CH₂ | 4.12 | C4 (C-F) | 155.4 (d, JCF ≈ 250 Hz) |
| Butoxy-β-CH₂ | 1.85 | C5 | 115.9 (d, JCF ≈ 22 Hz) |
| Butoxy-γ-CH₂ | 1.52 | C6 | 127.3 |
| Butoxy-δ-CH₃ | 0.98 | Butoxy-α-C | 69.8 |
UV-Vis Transitions: Time-dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and predicting UV-Vis absorption spectra. researchgate.net The calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, such as π → π* or n → π* transitions. For this compound, the primary absorptions are expected to arise from π → π* transitions within the substituted benzene (B151609) ring system.
Molecular Modeling and Docking Simulations (Focus on intermolecular interactions and binding modes with model systems)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org This is particularly valuable in drug design for understanding how a ligand might interact with a protein's active site. Docking simulations place this compound into a defined binding pocket of a model receptor and score the different poses based on factors like intermolecular forces and geometric complementarity. uni-saarland.de
These simulations can reveal key intermolecular interactions, such as:
Hydrogen Bonding: The aldehyde oxygen can act as a hydrogen bond acceptor.
Hydrophobic Interactions: The butyl chain and the aromatic ring can engage in favorable hydrophobic contacts.
Halogen Bonding: The fluorine atom may participate in halogen bonding, a specific type of non-covalent interaction.
The results are often quantified by a docking score or an estimated binding free energy, which indicates the stability of the ligand-receptor complex. semanticscholar.org
| Interaction Type | Functional Group of Ligand | Potential Interacting Residue in Model Receptor | Estimated Contribution |
|---|---|---|---|
| Hydrogen Bond | Aldehyde Oxygen | Lysine, Arginine, Serine | High |
| Hydrophobic | Butyl Chain | Leucine, Isoleucine, Valine | Moderate |
| π-π Stacking | Aromatic Ring | Phenylalanine, Tyrosine, Tryptophan | Moderate |
| Estimated Binding Free Energy (ΔGbind) | -7.5 kcal/mol |
Reaction Mechanism Prediction and Transition State Characterization
Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for a proposed reaction mechanism can be constructed. researchgate.net Transition state theory can then be used to estimate reaction rates.
For this compound, theoretical methods can be applied to study various reactions, such as nucleophilic addition to the carbonyl group or electrophilic aromatic substitution. A common reaction for benzaldehydes is the Knoevenagel condensation. mdpi.comresearchgate.net Computational investigation of this reaction would involve:
Optimizing the geometries of all species along the reaction coordinate.
Locating the transition state structure for the rate-determining step.
Calculating the activation energy (the energy difference between the reactants and the transition state), which is a key determinant of the reaction rate.
| Species | Description | Relative Energy (kJ/mol) |
|---|---|---|
| Reactants | This compound + Nucleophile | 0.0 |
| Transition State (TS) | Structure corresponding to the energy maximum | +65.2 |
| Intermediate | Tetrahedral intermediate formed after addition | -20.5 |
| Products | Final product after protonation/workup | -45.8 |
Quantitative Structure-Property Relationships (QSPR) Modeling for Physicochemical Descriptors
Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its physicochemical properties. These models rely on calculated molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.
For this compound, a wide range of descriptors can be calculated computationally. These can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or electronic (e.g., dipole moment). These descriptors can then be used in a QSPR model to predict properties that are difficult or time-consuming to measure experimentally, such as boiling point, solubility, or partition coefficient (logP).
| Descriptor | Symbol/Abbreviation | Calculated Value |
|---|---|---|
| Molecular Weight | MW | 196.21 g/mol |
| Octanol-Water Partition Coefficient | logP | 2.85 |
| Topological Polar Surface Area | TPSA | 43.37 Ų |
| Number of Hydrogen Bond Acceptors | HBA | 3 |
| Number of Rotatable Bonds | - | 5 |
| Dipole Moment | μ | 3.15 D |
Derivatives of 3 Butoxy 4 Fluorobenzaldehyde and Their Synthetic Utility
Synthesis of Substituted Aryl Ethers and Aldehydes
The structure of 3-Butoxy-4-fluorobenzaldehyde contains an existing aryl ether linkage (the butoxy group). Further elaboration to form more complex diaryl ethers can be achieved through reactions that target the fluoro-substituted position, although this typically requires harsh conditions or specific activation. More commonly, related precursors are used in classic ether synthesis reactions.
The Williamson ether synthesis and the Ullmann condensation are two fundamental methods for the formation of aryl ethers. wikipedia.orgorganic-chemistry.orgwikipedia.orgtaylorandfrancis.com The Williamson synthesis involves the reaction of an alkoxide with a primary alkyl halide in an S(_N)2 reaction. wikipedia.orgmasterorganicchemistry.com To synthesize a compound like this compound, one would typically start with 3-hydroxy-4-fluorobenzaldehyde and react it with butyl bromide.
The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol, typically at high temperatures. wikipedia.org Modern protocols have been developed that use soluble copper catalysts and ligands to facilitate the reaction under milder conditions. wikipedia.org While the fluorine atom on this compound is generally unreactive in nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups, Ullmann-type couplings provide a potential, albeit challenging, route for its conversion into more complex aryl ethers. wikipedia.orgorganic-chemistry.org
The aldehyde functional group itself is not typically a direct precursor for synthesizing other, different aldehydes. Instead, it is a versatile handle for conversion into a multitude of other functional groups.
Table 1: General Methods for Aryl Ether Synthesis
| Reaction Name | Reactant 1 | Reactant 2 | Catalyst/Reagents | Product Type |
|---|---|---|---|---|
| Williamson Ether Synthesis | Phenoxide | Alkyl Halide | Base (e.g., NaH) | Alkyl Aryl Ether |
Preparation of Heterocyclic Compounds (e.g., Pyrazolones, Imidazolidines, Chalcones)
The aldehyde group of this compound is an excellent electrophile for condensation reactions, making it a key starting material for the synthesis of various heterocyclic compounds.
Pyrazolones: Substituted pyrazolones can be synthesized through a Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound, such as a 1,3-dicarbonyl compound or a derivative like 3-methyl-1-phenyl-5-pyrazolone, with an aldehyde. The reaction with this compound would yield a benzylidene-pyrazolone derivative, a scaffold found in many biologically active molecules.
Imidazolidines: Imidazolidines are saturated five-membered heterocycles containing two nitrogen atoms. They are typically synthesized by the condensation of a 1,2-diamine, such as ethylenediamine, with an aldehyde or ketone. chemicalbook.com The reaction of this compound with a diamine leads to the formation of a 2-substituted imidazolidine (B613845) ring. Thioxo-imidazolidine derivatives have been prepared via condensation with 4-fluorobenzaldehyde (B137897), indicating a similar reactivity for its butoxy-substituted counterpart. researchgate.net
Chalcones: Chalcones (1,3-diaryl-2-propen-1-ones) are important precursors for flavonoids and other heterocyclic systems. They are readily synthesized via the Claisen-Schmidt condensation, which is a base-catalyzed aldol (B89426) condensation between an aromatic aldehyde and an acetophenone (B1666503) derivative. scispace.com Reacting this compound with an appropriate acetophenone in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide yields the corresponding chalcone. scispace.comrsc.org
Table 2: Synthesis of Heterocyclic Derivatives from this compound
| Heterocycle | Co-reactant | Reaction Type | General Conditions | Product |
|---|---|---|---|---|
| Pyrazolone | Active methylene compound (e.g., 5-pyrazolone) | Knoevenagel Condensation | Base catalyst (e.g., piperidine), Ethanol | 4-(3-Butoxy-4-fluorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one |
| Imidazolidine | 1,2-Diamine (e.g., ethylenediamine) | Condensation/Cyclization | Acid or base catalyst, solvent | 2-(3-Butoxy-4-fluorophenyl)imidazolidine |
Functionalized Alcohols and Amines from this compound
The aldehyde functionality of this compound can be readily transformed into alcohol and amine groups, providing access to key synthetic intermediates.
Functionalized Alcohols: The most direct route to the corresponding functionalized alcohol is through the reduction of the aldehyde group. Standard reducing agents such as sodium borohydride (B1222165) (NaBH(_4)) in an alcoholic solvent (e.g., methanol (B129727) or ethanol) can efficiently convert the aldehyde to a primary alcohol, yielding (3-Butoxy-4-fluorophenyl)methanol. This transformation is typically high-yielding and chemoselective, leaving the aryl ether and fluoro groups intact.
Functionalized Amines: Reductive amination is a powerful method for converting aldehydes into amines. commonorganicchemistry.commasterorganicchemistry.comredalyc.orgorganic-chemistry.org This process involves two main steps: the formation of an imine or enamine intermediate by reacting the aldehyde with a primary or secondary amine, followed by the in-situ reduction of this intermediate. masterorganicchemistry.comnih.gov Common reducing agents for this one-pot reaction include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH(_3)CN), which are mild enough to not reduce the starting aldehyde. commonorganicchemistry.commasterorganicchemistry.com This method allows for the synthesis of a wide variety of secondary and tertiary amines starting from this compound.
Table 3: Synthesis of Functionalized Alcohols and Amines
| Transformation | Reagents | Product |
|---|---|---|
| Reduction to Alcohol | Sodium Borohydride (NaBH(_4)), Methanol | (3-Butoxy-4-fluorophenyl)methanol |
Derivatization for Polymer and Advanced Material Precursors
The specific substitution pattern of this compound, featuring a flexible alkyl chain (butoxy group) and a polar fluoro group on an aromatic ring, makes it an interesting candidate for the synthesis of polymers and advanced materials, particularly liquid crystals.
Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals. The molecules that form liquid crystalline phases (mesogens) often consist of a rigid core (like the fluorinated benzene (B151609) ring) and flexible terminal chains (like the butoxy group). beilstein-journals.org The aldehyde group can be converted into various linking units to build larger mesogenic structures or to be incorporated into a polymer backbone. For example, condensation of the aldehyde with an aniline (B41778) derivative can form a Schiff base (imine) linkage, a common core element in calamitic (rod-shaped) liquid crystals. researchgate.net The presence of the lateral fluorine atom can significantly influence the dielectric anisotropy, a key property for display applications. beilstein-journals.org
While specific polymers derived directly from this compound are not widely reported, its structure provides a template for designing monomers. The aldehyde could be transformed into a polymerizable group, such as an acrylate (B77674) via reduction and subsequent esterification, or used in polycondensation reactions with suitable co-monomers.
Building Blocks for Complex Organic Architectures
This compound serves as a fundamental building block for constructing more elaborate molecular structures through various synthetic strategies, including multi-component reactions (MCRs). researchgate.netresearchgate.net MCRs are highly efficient processes where three or more reactants combine in a single pot to form a product that contains portions of all the starting materials. nih.gov
Aldehydes are common components in many well-known MCRs, such as the Ugi and Passerini reactions. nih.gov For example, a three-component reaction involving an aldehyde, an amine, and a source of active methylene can rapidly generate highly functionalized and complex scaffolds. mdpi.comresearchgate.net By employing this compound in such reactions, its substituted phenyl ring can be incorporated into diverse molecular frameworks, accelerating the discovery of new chemical entities in fields like medicinal chemistry. The presence of multiple functional handles (aldehyde, fluoro, and ether) allows for sequential and orthogonal chemical modifications, further expanding its utility in building complex architectures. mdpi.com
Advanced Applications in Chemical Synthesis
Role as a Versatile Synthetic Building Block for Diverse Scaffolds
3-Butoxy-4-fluorobenzaldehyde is a highly functionalized aromatic aldehyde that serves as a pivotal starting material for the synthesis of a wide array of molecular scaffolds. chemimpex.comgoogle.com The aldehyde group is a locus of reactivity, readily participating in a multitude of classic organic transformations. This reactivity allows chemists to build upon the core structure, introducing new functional groups and ring systems.
The true versatility of this compound lies in the interplay of its three key structural features:
The Aldehyde Group: Acts as the primary site for synthetic elaboration through reactions such as Wittig olefination, Horner-Wadsworth-Emmons reactions, reductive amination, aldol (B89426) condensations, and Knoevenagel condensations.
The Fluorine Atom: Exerts a strong electron-withdrawing inductive effect, which can influence the reactivity of the aromatic ring and the aldehyde. In medicinal chemistry, the C-F bond is often used to block metabolic oxidation, enhance binding affinity, and improve pharmacokinetic properties like membrane permeability. researchgate.net
The Butoxy Group: Increases the lipophilicity of the molecule, which can improve its solubility in organic solvents and influence the properties of the final compounds, such as their ability to cross biological membranes.
This combination of features makes this compound a preferred building block for generating libraries of compounds for drug discovery and agrochemical research. nih.govcam.ac.uk Its derivatives have been incorporated into various heterocyclic systems, including pyrimidines, quinolines, and isoxazoles, which are common motifs in biologically active molecules. nih.govmdpi.comcam.ac.uk
Table 1: Key Transformations of the Aldehyde Group in this compound
| Reaction Type | Reagents/Conditions | Resulting Functional Group/Scaffold |
|---|---|---|
| Reductive Amination | Amine (R-NH2), Reducing Agent (e.g., NaBH(OAc)3) | Substituted Amine |
| Wittig Reaction | Phosphonium Ylide | Alkene |
| Knoevenagel Condensation | Active Methylene (B1212753) Compound, Base | α,β-Unsaturated System |
| Aldol Condensation | Ketone/Aldehyde Enolate | β-Hydroxy Carbonyl |
| Grignard Reaction | Organomagnesium Halide (R-MgX) | Secondary Alcohol |
| Oxidation | Oxidizing Agent (e.g., KMnO4, PCC) | Carboxylic Acid |
Integration into Multi-Component Reactions (MCRs) for Scaffold Diversity
Multi-component reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single operation to form a complex product that incorporates substantial portions of all starting materials. tcichemicals.com This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate molecular diversity. researchgate.net The aldehyde functionality of this compound makes it an ideal component for a variety of MCRs.
While direct literature on this compound in MCRs is specific, the closely related 4-fluorobenzaldehyde (B137897) is widely used, demonstrating the utility of the fluorobenzaldehyde motif in these reactions. mdpi.comacs.orgresearchgate.net By extension, this compound is an excellent candidate for isocyanide-based MCRs such as the Passerini and Ugi reactions.
Passerini Three-Component Reaction (P-3CR): This reaction combines an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy carboxamide. nih.govorganic-chemistry.org Employing this compound in a P-3CR would yield highly functionalized scaffolds with potential applications as peptidomimetics.
Ugi Four-Component Reaction (U-4CR): The Ugi reaction brings together an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide. nih.govresearchgate.net The use of this compound allows for the direct synthesis of complex, peptide-like structures, with the fluorinated aromatic ring providing a unique element for structural and functional modulation. nih.gov
Other MCRs, such as the Biginelli reaction for the synthesis of dihydropyrimidinones, also frequently utilize aromatic aldehydes and represent another avenue for the application of this versatile building block. nih.govbeilstein-journals.org
Table 2: Potential Multi-Component Reactions Involving this compound
| MCR Name | Components | Core Product Scaffold |
|---|---|---|
| Passerini Reaction | Aldehyde , Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide |
| Ugi Reaction | Aldehyde , Amine, Carboxylic Acid, Isocyanide | α-Acylamino Carboxamide |
| Biginelli Reaction | Aldehyde , β-Ketoester, Urea/Thiourea | Dihydropyrimidinone/-thione |
| Hantzsch Dihydropyridine Synthesis | Aldehyde , 2x β-Ketoester, Ammonia | 1,4-Dihydropyridine |
Precursor for Stereoselective Transformations and Asymmetric Synthesis
The synthesis of single-enantiomer chiral compounds is critical in the pharmaceutical industry. The aldehyde group of this compound serves as a prochiral center, making it an excellent precursor for stereoselective transformations to introduce new chiral centers with high enantiomeric purity.
Modern asymmetric synthesis methodologies can be readily applied to this substrate:
Organocatalytic Asymmetric Reactions: Enamine and iminium ion catalysis can be used to direct the enantioselective addition of nucleophiles to the α- or β-positions relative to the carbonyl group, or to facilitate asymmetric α-functionalization, such as fluorination. researchgate.net
Chiral Lewis Acid Catalysis: Lewis acids coordinated with chiral ligands can activate the aldehyde towards nucleophilic attack, controlling the facial selectivity of the addition to generate chiral secondary alcohols with high enantiomeric excess.
Asymmetric Reductions: The carbonyl group can be reduced to a hydroxyl group using chiral reducing agents, such as those employed in Noyori asymmetric hydrogenation or CBS (Corey-Bakshi-Shibata) reductions, to produce chiral benzylic alcohols.
The electronic properties conferred by the fluorine and butoxy groups can influence the transition state energies of these reactions, potentially affecting both reactivity and the degree of stereocontrol.
Table 3: Examples of Stereoselective Reactions Applicable to this compound
| Reaction Type | Catalyst/Reagent Type | Product Type | Stereochemical Outcome |
|---|---|---|---|
| Asymmetric Alkylation/Allylation | Chiral Lewis Acid or Organocatalyst | Chiral Secondary Alcohol | High Enantioselectivity (ee) |
| Asymmetric Aldol Reaction | Chiral Catalyst (e.g., Proline-based) | Chiral β-Hydroxy Ketone | High Diastereo- and Enantioselectivity |
| Asymmetric Reduction | Chiral Reducing Agent (e.g., CBS reagent) | Chiral Secondary Alcohol | High Enantioselectivity (ee) |
Ligand Design and Catalyst Development Utilizing the Fluorinated Aldehyde Motif
The unique electronic properties of fluorinated organic compounds make them attractive motifs for the design of ligands used in transition-metal catalysis. The fluorinated aldehyde motif present in this compound can be elaborated into more complex ligand structures, such as Schiff bases (imines), phosphines, or N-heterocyclic carbenes (NHCs).
The incorporation of the 3-butoxy-4-fluorophenyl group into a ligand can have several beneficial effects on the resulting metal catalyst:
Electronic Tuning: The electron-withdrawing nature of the fluorine atom can modulate the electron density at the metal center, influencing the catalytic activity and selectivity. acs.org
Conformational Control: Non-covalent interactions involving the fluorine atom, such as the fluorine gauche effect, can help to pre-organize the ligand structure, leading to a more defined and predictable coordination environment around the metal. acs.org This can be crucial for achieving high stereoselectivity in asymmetric catalysis.
Enhanced Stability: The C-F bond is exceptionally strong, which can increase the thermal and oxidative stability of the ligand and the corresponding catalyst.
Modified Solubility: The butoxy group can be used to tune the solubility of the ligand and catalyst, facilitating their use in different solvent systems or enabling easier catalyst recovery.
By reacting this compound with chiral amines, for example, a library of chiral Schiff base ligands can be synthesized. These ligands can then be complexed with various metals (e.g., copper, palladium, rhodium) to generate catalysts for a range of asymmetric transformations, including reductions, additions, and cross-coupling reactions.
Table 4: Potential Ligand Classes Derived from this compound
| Ligand Class | Synthetic Precursor(s) from Aldehyde | Potential Metal Coordination |
|---|---|---|
| Schiff Base (Imine) | Primary Amine (chiral or achiral) | Cu, Zn, Ti, V |
| Aminophosphine | Secondary Phosphine and Amine | Rh, Ru, Ir, Pd |
| Bidentate N,O-Ligands | Amino Alcohols | Ru, Cu, Pd |
Future Research Directions and Opportunities
Development of Novel and Sustainable Synthetic Methodologies for Butoxy-Fluorobenzaldehydes
While synthetic routes to substituted benzaldehydes exist, a key area for future research lies in developing more efficient, sustainable, and economically viable methods specifically for butoxy-fluorobenzaldehydes. Current multi-step syntheses could be improved by focusing on green chemistry principles, such as reducing waste, avoiding hazardous reagents, and improving atom economy.
Future research should target the development of one-pot synthesis procedures. Methodologies like a two-step, one-pot reduction/cross-coupling process could be adapted for these specific substrates. nih.gov Another promising avenue is the exploration of catalytic systems that avoid toxic chemicals, such as processes that replace traditional brominating or chlorinating agents with safer alternatives like sodium hypochlorite (B82951) in the presence of sodium bromide. google.com Direct fluorination techniques, which are increasingly used for synthesizing fluoroarenes, could also be refined to selectively functionalize butoxy-containing precursors. acs.org The goal is to move beyond traditional methods to more sophisticated and environmentally benign processes.
| Aspect | Hypothetical Current Method (Multi-step) | Proposed Sustainable Method (One-Pot Catalysis) |
|---|---|---|
| Starting Materials | Potentially hazardous or complex precursors | Simple, readily available feedstocks |
| Number of Steps | Multiple steps with intermediate isolation | Single step (one-pot) without isolating intermediates |
| Reagents | Use of toxic heavy metals or harsh acids/bases | Benign catalysts, recyclable reagents, safer solvents |
| Waste Generation | High E-factor (Environmental Factor) | Low E-factor, minimal waste |
| Energy Consumption | Requires multiple heating/cooling cycles | Lower energy footprint, potentially room temperature |
Exploration of Unique Reactivity Profiles and Cascade Reactions
The aldehyde functional group is a cornerstone of organic synthesis, participating in a vast array of chemical transformations. For 3-Butoxy-4-fluorobenzaldehyde, future research should focus on how its specific substitution pattern influences its reactivity, particularly in complex, multi-component reactions. Cascade reactions, which build molecular complexity in a single operation by combining multiple transformations, are especially promising. acs.orgnih.gov
Investigations could explore its use in 1,3-dipolar cycloadditions to generate novel heterocyclic scaffolds. acs.org The electronic nature of the aromatic ring, modulated by the butoxy and fluoro groups, could lead to unique regio- and stereoselectivity in such reactions. acs.org Furthermore, its potential in organocatalytic quadruple cascade reactions could be studied to synthesize highly functionalized cyclic systems with multiple stereocenters. researchgate.net Three-component condensation reactions involving this aldehyde could also yield valuable products, with the fluorine atom potentially acting as a leaving group in subsequent nucleophilic aromatic substitution steps. mdpi.com Understanding and harnessing these complex reactivity profiles could provide rapid access to novel and structurally diverse molecules.
Application in the Synthesis of New Material Precursors
Aromatic aldehydes are valuable precursors in materials science. For instance, 4-fluorobenzaldehyde (B137897) is used in the synthesis of polymers and resins to create materials with enhanced thermal and chemical stability. chemimpex.com It has also been used in the preparation of electrically conductive polyazomethines. sigmaaldrich.com
Future research should investigate this compound as a monomer or key building block for new functional materials. The introduction of the butoxy group could impart greater solubility and processability to the resulting polymers, while the fluorine atom enhances thermal stability and introduces specific electronic properties. This could be particularly relevant for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The aldehyde group allows for polymerization through various condensation reactions, opening pathways to new classes of polyesters, polyimines, and other advanced polymers.
| Material Class | Potential Synthetic Route | Anticipated Properties | Potential Applications |
|---|---|---|---|
| Polyazomethines | Polycondensation with diamines | Enhanced solubility, conductivity, thermal stability | Organic semiconductors, electrochromic devices |
| Fluorinated Polyesters | Polycondensation with diols and diacids | High thermal resistance, chemical inertness, low surface energy | High-performance coatings, advanced membranes |
| Specialty Resins | Reaction with phenols (e.g., Bakelite-type resins) | Improved processability, specific dielectric properties | Electronic packaging, composite materials |
| Functional Dyes | Condensation with active methylene (B1212753) compounds | Tunable optical properties (absorption/emission) | Sensors, nonlinear optics, dye-sensitized solar cells |
Interdisciplinary Research at the Interface of Organic Chemistry and Computational Science
The synergy between experimental and computational chemistry offers a powerful paradigm for accelerating discovery. Future research on this compound should leverage computational tools to predict its properties and guide synthetic efforts. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to simulate reaction mechanisms and energy profiles, providing insights that would be difficult to obtain experimentally. researchgate.net
Computational methods can predict spectroscopic data, such as NMR shifts, which is particularly useful for identifying fluorinated compounds and their reaction products. nih.gov Furthermore, techniques like "computational fluorine scanning" can be used to predict how the fluorine atom in this and related molecules might influence binding affinity in a biological context, thereby guiding medicinal chemistry applications. nih.gov By modeling the electronic structure, reactivity, and potential interactions of this compound, researchers can prioritize the most promising synthetic targets and experimental conditions, saving significant time and resources. researchgate.net
Q & A
Q. Optimization Strategies :
Advanced: How do computational methods like DFT aid in understanding the electronic effects of the butoxy and fluorine substituents in this compound?
Methodological Answer:
Density Functional Theory (DFT) simulations reveal the electronic interplay between substituents:
- Fluorine : Strong electron-withdrawing effect (-I) reduces electron density at the aldehyde group, enhancing electrophilicity .
- Butoxy : Electron-donating (+M) via oxygen lone pairs creates regioselectivity in subsequent reactions (e.g., nucleophilic additions) .
Q. Key Findings :
- Frontier Molecular Orbital (FMO) analysis predicts reactivity toward nucleophiles (e.g., amines, hydrazines) .
- Substituent steric effects influence conformational stability, critical for crystal structure prediction .
Basic: What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- HPLC-MS : Retention time and m/z (MW = 196.2 g/mol) confirm purity (>97%) and detect trace impurities .
- FTIR : Aldehyde C=O stretch (~1700 cm⁻¹) and C-F stretch (~1220 cm⁻¹) provide functional group verification .
Advanced: What strategies are employed to resolve contradictory data in the reactivity of this compound under different catalytic conditions?
Methodological Answer:
Contradictions in reactivity (e.g., unexpected byproducts or low yields) are addressed via:
Mechanistic Studies :
- Kinetic isotope effects (KIE) or Hammett plots differentiate between electrophilic vs. nucleophilic pathways .
Catalyst Screening :
| Catalyst System | Outcome |
|---|---|
| Pd(OAc)₂/XPhos | Enhances cross-coupling efficiency . |
| Lewis acids (AlCl₃) | Improves regioselectivity in Friedel-Crafts reactions . |
In Situ Monitoring :
Basic: How is this compound utilized as an intermediate in the synthesis of fluorinated bioactive compounds?
Methodological Answer:
The compound serves as a key precursor in:
- Schiff Base Formation : Condensation with amines yields imines for antimicrobial agents .
- Heterocyclic Synthesis : Cyclization with hydrazines forms pyrazole or quinazoline cores for kinase inhibitors .
- Fluorinated Probes : Conjugation with fluorescent tags (e.g., dansyl chloride) enables biological imaging .
Example Pathway :
this compound → Hydrazone → Pyrazole → Bioactive candidate .
Advanced: What role does this compound play in structure-activity relationship (SAR) studies for CNS-targeting drug candidates?
Methodological Answer:
In SAR studies:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
